molecular formula C8H7NO5 B1360163 1,3-Benzodioxole, 5-methoxy-6-nitro- CAS No. 10310-02-8

1,3-Benzodioxole, 5-methoxy-6-nitro-

Cat. No. B1360163
CAS RN: 10310-02-8
M. Wt: 197.14 g/mol
InChI Key: PSDYVDORVSBOQW-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 5-methoxy-6-nitro- is a heterocyclic compound that has a wide variety of scientific and industrial applications. It is a versatile and useful chemical, with its properties making it suitable for use in a variety of different areas.

Scientific Research Applications

Pharmaceutical Research

The compound is utilized in the synthesis of various pharmaceuticals due to its potential bioactivity. Its derivatives are explored for their therapeutic properties, including anticancer and antimicrobial activities.

Agricultural Chemistry

In agriculture, “1,3-Benzodioxole, 5-methoxy-6-nitro-” and its analogs may be investigated for their use as pesticides or herbicides, given the bioactive nature of methylenedioxyphenyl compounds .

Materials Science

This compound could be a precursor in the development of new materials, such as polymers or coatings, which require specific organic molecules with nitro groups for their synthesis .

Chemical Synthesis

“1,3-Benzodioxole, 5-methoxy-6-nitro-” serves as a building block in chemical synthesis, particularly in the construction of complex molecules for organic chemistry research .

Environmental Science

Researchers may explore the environmental fate of this compound, its breakdown products, and its impact on ecosystems, considering its potential use in various industries .

Biochemistry

The compound’s interaction with biological systems, such as enzyme inhibition or protein binding, can be of significant interest in biochemistry and pharmacology .

Food Industry

While not directly used in food, related compounds may be studied for their effects on food crops as growth enhancers or protectants against pests .

Cosmetics

Derivatives of “1,3-Benzodioxole, 5-methoxy-6-nitro-” might be researched for potential use in cosmetic formulations, especially in products requiring preservative or antimicrobial properties .

properties

IUPAC Name

5-methoxy-6-nitro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-12-6-3-8-7(13-4-14-8)2-5(6)9(10)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDYVDORVSBOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1[N+](=O)[O-])OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145642
Record name 1,3-Benzodioxole, 5-methoxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole, 5-methoxy-6-nitro-

CAS RN

10310-02-8
Record name 1,3-Benzodioxole, 5-methoxy-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC172290
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzodioxole, 5-methoxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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